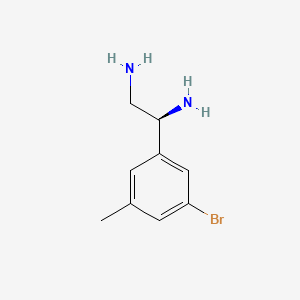

(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

Description

(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring an ethane-1,2-diamine backbone with a 3-bromo-5-methylphenyl substituent at the 1S position. Its molecular formula is C₉H₁₄BrN₂, with a molecular weight of 245.13 g/mol. The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric and lipophilic properties.

Properties

Molecular Formula |

C9H13BrN2 |

|---|---|

Molecular Weight |

229.12 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |

InChI Key |

QBNKUUMEGVRPFZ-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Br)[C@@H](CN)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Typical starting materials include substituted benzaldehydes or acetophenones bearing the 3-bromo-5-methylphenyl moiety.

- Key intermediates often involve chiral amino alcohols or halogenated phenyl ethanes that are subsequently converted into the ethane-1,2-diamine structure.

Asymmetric Synthesis via Reduction and Amination

- A common route involves the reduction of a corresponding ketone (e.g., 3-bromo-5-methylacetophenone) to the chiral alcohol using chiral reducing agents or catalytic asymmetric hydrogenation.

- Subsequent conversion of the alcohol to a halide (e.g., bromide) followed by nucleophilic substitution with ammonia or amine sources introduces the diamine functionality.

- Chiral catalysts or auxiliaries are employed to maintain stereochemical integrity during these steps.

One-Pot Catalytic Enantioselective Methods

- Recent advances include one-pot catalytic asymmetric reactions combining allylboration and palladium-catalyzed coupling to construct chiral centers with high enantioselectivity.

- These methods allow for efficient synthesis of chiral aryl ethanols or ethanamines with substituents such as bromine and methyl groups on the aromatic ring.

Detailed Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Reduction of 3-bromo-5-methylacetophenone to chiral alcohol | Asymmetric reduction | Sodium borohydride with chiral catalyst or chiral borohydride reagent in methanol or toluene | High enantioselectivity, yields chiral 1-(3-bromo-5-methylphenyl)ethanol |

| 2. Conversion of chiral alcohol to halide intermediate | Halogenation | Phosphorus tribromide (PBr3) or similar halogenating agent in inert solvent (e.g., toluene) | Formation of 1-bromo-1-(3-bromo-5-methylphenyl)ethane with retention of stereochemistry |

| 3. Nucleophilic substitution to introduce diamine | Amination | Treatment with ammonia or ethylenediamine under controlled temperature in polar aprotic solvent (e.g., dimethylformamide) | Formation of (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |

| 4. Purification and chiral resolution (if necessary) | Chromatography or crystallization | Chiral HPLC or recrystallization to enhance enantiomeric excess | Ensures high optical purity of the (1S) enantiomer |

Research Findings and Optimization

- The reduction step is critical for enantiomeric excess; use of chiral catalysts such as CBS (Corey-Bakshi-Shibata) catalyst or asymmetric hydrogenation catalysts improves stereoselectivity.

- Bromination using phosphorus tribromide is preferred over harsher reagents to minimize racemization and side reactions.

- Amination conditions must be optimized to avoid over-alkylation or side reactions; mild temperatures and controlled stoichiometry are essential.

- Continuous flow reactors have been reported to enhance reaction efficiency and scalability for industrial preparation.

- Purification techniques such as chiral chromatography or selective crystallization are employed to achieve >99% enantiomeric purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | 3-bromo-5-methylacetophenone | Commercially available or synthesized via bromination/methylation |

| Reduction Agent | Sodium borohydride with chiral catalyst or asymmetric hydrogenation catalyst | Yields >90% ee (enantiomeric excess) |

| Halogenation Agent | Phosphorus tribromide (PBr3) | Mild conditions, avoids racemization |

| Amination Reagent | Ammonia or ethylenediamine | Polar aprotic solvents preferred |

| Solvent | Methanol, toluene, dimethylformamide | Solvent choice affects yield and stereoselectivity |

| Temperature | 0–40 °C for reduction and amination steps | Controlled to prevent side reactions |

| Purification | Chiral HPLC, recrystallization | Essential for optical purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming imines or other oxidized derivatives.

Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with an amine could produce a secondary amine derivative.

Scientific Research Applications

Applications in Chemistry

Synthesis of Complex Molecules:

(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further substitution reactions, facilitating diverse synthetic pathways.

Data Table: Synthesis Applications

| Application Type | Description |

|---|---|

| Intermediate for Synthesis | Used in the production of pharmaceuticals and agrochemicals. |

| Building Block | Acts as a precursor for synthesizing various functionalized compounds. |

Applications in Biology

Biological Activity:

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its interaction with specific enzymes or receptors may alter their activity, leading to various biological effects.

Case Study: Antimicrobial Properties

A study investigated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Data Table: Biological Activities

| Activity Type | Target Organisms/Processes | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant growth inhibition |

| Anticancer | Cancer cell lines | Induced apoptosis in treated cells |

Applications in Medicine

Therapeutic Potential:

The compound is being explored for its therapeutic properties, particularly as a candidate for drug development. Its ability to modulate enzymatic activities positions it as a promising lead compound for further pharmacological studies.

Case Study: Drug Development

In preclinical trials, this compound was evaluated for its effects on cancer cell proliferation. The results indicated a dose-dependent reduction in cell viability, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Data Table: Therapeutic Applications

| Application Type | Potential Uses | Current Research Status |

|---|---|---|

| Anticancer Agent | Targeting specific cancer types | Undergoing preclinical trials |

| Antimicrobial Agent | Treatment of bacterial infections | Efficacy studies ongoing |

Mechanism of Action

The mechanism by which (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine exerts its effects would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Substituents on the phenyl ring significantly influence physicochemical and biological properties. Key examples include:

Diamine Linker Variations

The ethane-1,2-diamine linker is critical for coordination and bioactivity. Comparisons with propane-1,3-diamine derivatives reveal:

- Cytotoxicity : Propane-1,3-diamine derivatives exhibit higher cytotoxicity, possibly due to increased membrane disruption from the longer alkyl chain .

- Antimycobacterial Activity : Ethane-1,2-diamine derivatives show moderate MIC values (e.g., 12.5–25 µg/mL), while propane-1,3-diamine analogs achieve lower MICs (1.56–6.25 µg/mL) but with trade-offs in safety .

Biological Activity

(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound notable for its unique structural features, including a bromine atom and a methyl group on the phenyl ring, attached to an ethane-1,2-diamine moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C8H11BrN2

- Molecular Weight : Approximately 229.12 g/mol

- Structure : The compound features a chiral center, which may influence its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi. The mechanism of action may involve interference with microbial cellular processes or direct interaction with microbial enzymes or receptors.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies have shown that it may induce apoptosis in cancer cells, possibly by modulating specific signaling pathways or inhibiting key enzymes involved in tumor growth. For example, its interaction with histone demethylases has been suggested to promote the re-expression of silenced tumor suppressor genes .

The biological activity of this compound is likely mediated through its interactions with various molecular targets:

- Enzymes : It may inhibit enzyme activity by binding to active sites.

- Receptors : The compound could alter receptor function, impacting downstream signaling pathways .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated notable inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Candida albicans | 0.500 |

These results indicate a promising potential for this compound in treating infections caused by resistant strains .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines have revealed that this compound can significantly reduce cell viability in human colon cancer cells (HCT116). The compound was shown to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15.0 |

| PC3 | 20.5 |

| SNB19 | 18.0 |

These findings support the hypothesis that this compound could be developed as a novel anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine?

The synthesis typically involves reductive alkylation of ethylenediamine derivatives with substituted carbonyl compounds. For example, sodium cyanoborohydride can facilitate the reductive coupling of ethylenediamine with 3-bromo-5-methylacetophenone under controlled pH (4–6) to yield the diamine intermediate. Subsequent purification via column chromatography (silica gel, CHCl₃/MeOH) ensures enantiomeric separation . Bromination steps (e.g., using Br₂ in Et₂O at 0°C) may precede this process to introduce the bromine substituent, as demonstrated in analogous aryl ethanone syntheses .

Q. How is the enantiomeric purity of this chiral diamine validated?

Enantiomeric purity is confirmed using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and X-ray crystallography . Single-crystal X-ray diffraction (performed using SHELX software) resolves absolute configuration and verifies stereochemical integrity . Polarimetry ([α]D measurements) provides complementary data for optical rotation consistency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for bromo-methylphenyl groups) and amine protons (δ 1.5–2.5 ppm). Coupling constants confirm stereochemistry .

- Elemental analysis : Validates molecular formula (e.g., C₉H₁₄BrN₂) with ≤0.3% deviation .

- IR spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict this diamine’s reactivity in asymmetric catalysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in enantioselective reactions, such as prochiral ketone reductions. Molecular docking studies (AutoDock Vina) assess interactions with enzyme active sites (e.g., alcohol dehydrogenases), guiding ligand design for improved stereocontrol .

Q. What strategies prevent decomposition during long-term storage?

Store under argon atmosphere at –20°C in amber vials to minimize oxidation and photodegradation. Lyophilization enhances stability by removing hydrolytic water. Regular NMR monitoring detects decomposition products (e.g., bromophenol derivatives) .

Q. How are contradictions in spectroscopic data between synthetic batches resolved?

Q. What role does this diamine play in enantioselective C–C bond formation?

As a chiral ligand , it coordinates transition metals (e.g., Ru or Pd) to catalyze asymmetric aldol reactions. For example, in Pd-catalyzed cross-couplings, the bromine substituent directs regioselective arylations, while the diamine backbone enforces facial selectivity .

Q. How does the bromine substituent’s position influence reactivity in Suzuki-Miyaura couplings?

The 3-bromo-5-methyl configuration enhances steric hindrance, reducing undesired homocoupling. Comparative studies with 4-bromo analogs show slower oxidative addition rates (kinetic studies via GC-MS), favoring controlled mono-functionalization of substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.